![molecular formula C13H20FN B12100711 (2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B12100711.png)
(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine is an organic compound that features a combination of a 2,2-dimethylpropyl group and a 2-(2-fluorophenyl)ethyl group attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine typically involves the reaction of 2,2-dimethylpropylamine with 2-(2-fluorophenyl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the dimethylpropyl group can influence the compound’s overall conformation and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine
- 2,2-Dimethylpropyl ethyl ether
- Cycloalkanes with similar structural motifs
Uniqueness
(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine is unique due to the presence of both a fluorophenyl group and a dimethylpropyl group, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and binding affinity, while the dimethylpropyl group provides steric hindrance and stability. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H20FN |
|---|---|
Molekulargewicht |
209.30 g/mol |
IUPAC-Name |
N-[2-(2-fluorophenyl)ethyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-13(2,3)10-15-9-8-11-6-4-5-7-12(11)14/h4-7,15H,8-10H2,1-3H3 |
InChI-Schlüssel |
NEFZHCBRLDNRCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CNCCC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


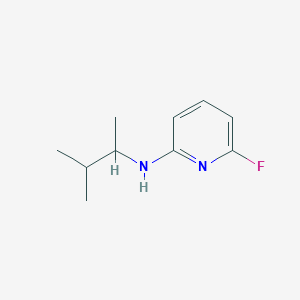
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12100632.png)
![5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)

![Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12100656.png)
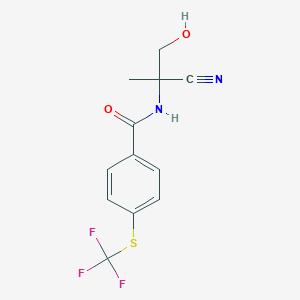
![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)

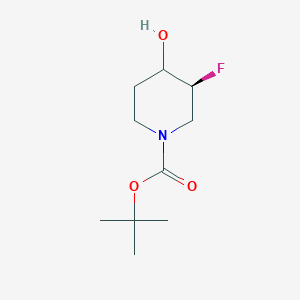
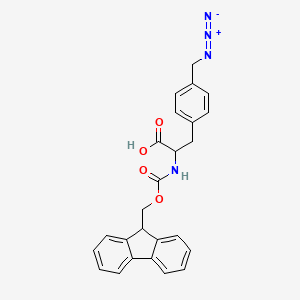
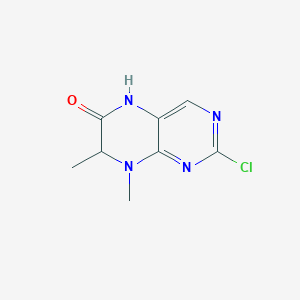
![3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B12100691.png)
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)

